Fluocinolone acetonide 21-aldehyde is derived from the natural steroid framework and is synthesized through chemical processes involving modifications to existing corticosteroids. It falls under the category of corticosteroids, which are steroid hormones that regulate a variety of physiological processes, including inflammation and immune responses.
The synthesis of fluocinolone acetonide 21-aldehyde involves several key steps that modify precursor compounds into the desired aldehyde form. A notable method includes the epoxidation of a precursor steroid followed by specific chemical transformations:
Fluocinolone acetonide 21-aldehyde participates in various chemical reactions typical for corticosteroids:
These reactions highlight the compound's versatility in synthetic organic chemistry and pharmaceutical applications .
Fluocinolone acetonide 21-aldehyde exerts its pharmacological effects primarily through interaction with the cytosolic glucocorticoid receptor:
These actions result in significant anti-inflammatory effects, making it useful in treating conditions such as dermatitis and other inflammatory disorders .
Fluocinolone acetonide 21-aldehyde exhibits several key physical and chemical properties:
These properties are essential for understanding how fluocinolone acetonide 21-aldehyde behaves in different environments, particularly in formulations for therapeutic use .
Fluocinolone acetonide 21-aldehyde has several scientific applications primarily due to its anti-inflammatory properties:
The versatility of fluocinolone acetonide 21-aldehyde makes it a valuable compound in both clinical settings and research laboratories .
Fluocinolone acetonide 21-aldehyde is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as (6α,11β,16α)-6,9-Difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-al. This nomenclature precisely defines its steroid backbone, functional groups, and stereochemical configuration. The compound is recognized under several synonyms across chemical and pharmaceutical literature, reflecting its role as a synthetic intermediate and impurity in corticosteroid manufacturing [2] [3] [4].
Table 1: Synonyms and Regulatory Identifiers
Designation | Context |
---|---|
Fluocinolone Acetonide-21-aldehyde Hydrate | Hydrated form for analytical standards |
Fluocinolone Acetonide EP Impurity D | European Pharmacopoeia designation for impurities |
CAS 13242-30-3 | Universal chemical registry identifier |
6α,9α-Difluoro-11β-hydroxy-16α,17α-isopropylidenedioxy-3,20-dioxopregna-1,4-dien-21-al | Stereochemically explicit descriptor |
The designation "EP Impurity D" underscores its significance in quality control during the synthesis of the anti-inflammatory drug fluocinolone acetonide [3] [4].
The molecular formula of fluocinolone acetonide 21-aldehyde is C₂₄H₂₈F₂O₆, with an exact molecular weight of 450.47 g/mol. This formula differentiates it from the parent drug fluocinolone acetonide (C₂₄H₃₀F₂O₆, 452.49 g/mol) by the oxidation of the C21 methyl group to an aldehyde, resulting in a loss of two hydrogen atoms [1] [2] [5]. High-resolution mass spectrometry confirms an exact mass of 450.1854 Da, consistent with elemental composition [3]. The C21 aldehyde functionality critically influences its reactivity and polarity compared to other fluocinolone derivatives.
Fluocinolone acetonide 21-aldehyde retains the defined stereochemistry of its parent compound:
The aldehyde at C21 adopts a planar configuration, altering electron distribution across the steroid nucleus. Nuclear magnetic resonance (NMR) studies confirm that the (6α,11β,16α) stereochemistry remains unaltered during oxidation at C21, preserving ring conformations [3] [7]. The acetonide moiety's gem-dimethyl groups exhibit restricted rotation, contributing to diastereotopic proton environments detectable in NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR reveals diagnostic peaks:
¹³C NMR assignments include:
Table 2: Key NMR Assignments
Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|---|
C21 | 9.50–9.70 | 190–200 | Singlet |
C1 | 6.20–6.40 | 150–155 | Doublet |
C4 | 7.10–7.30 | 120–125 | Doublet |
Acetonide -CH₃ | 1.30–1.45 | 25–30 | Singlet |
C11 | - | 70–75 | Quaternary |
Infrared (IR) Spectroscopy
IR spectra exhibit characteristic absorptions:
Mass Spectrometry (MS)
Electron-impact MS fragments include:
No single-crystal X-ray diffraction data for fluocinolone acetonide 21-aldehyde is reported in the literature. However, its structural analog fluocinolone acetonide (C₂₄H₃₀F₂O₆) crystallizes in a monoclinic space group (P2₁) with unit cell dimensions a = 9.32 Å, b = 12.48 Å, c = 11.07 Å, β = 109.5°. The acetonide ring adopts a twist-boat conformation, while the A-ring dienone system is nearly planar [7].
The C21 aldehyde group is expected to influence crystal packing via hydrogen bonding interactions:
Table 3: Predicted Crystallographic Properties
Parameter | Fluocinolone Acetonide (Parent) | Fluocinolone Acetonide 21-Aldehyde (Predicted) |
---|---|---|
Space Group | P2₁ | P2₁ or P2₁2₁2₁ |
Unit Cell Volume | ~1250 ų | ~1200 ų (estimated) |
Hydrogen Bonding | O11-H⋯O3 (intramolecular) | O11-H⋯O21 (intermolecular) |
Conformation | Twist-boat acetonide | Similar with planar C21 substituent |
Polymorphism studies remain unreported for this compound. Computational modeling suggests low rotational barriers at C17-C20, potentially allowing multiple conformers in solution, though the crystalline form likely adopts the lowest-energy trans configuration [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1